Cyclohexanamine 2-(phosphonooxy)acrylate
Overview
Description
Synthesis Analysis
The synthesis of cyclohexanamine 2-(phosphonooxy)acrylate involves reactions under specific conditions, including the use of microwave irradiation and the development of efficient reactions for producing novel compounds with moderate yields. The synthesis processes are characterized by the formation of acrylic groups containing phosphonic acids through ether formation and subsequent hydrolysis (Moszner et al., 1999); (Yang et al., 2010).
Molecular Structure Analysis
Structural characterization of cyclohexanamine 2-(phosphonooxy)acrylate derivatives is achieved through various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These studies reveal the molecular geometry and the electron distribution within the molecule, providing insights into its reactivity and properties (Li et al., 2017).
Chemical Reactions and Properties
Cyclohexanamine 2-(phosphonooxy)acrylate participates in a variety of chemical reactions, including radical polymerization, which leads to the formation of soluble polymers or cross-linked polymers depending on the specific monomers used. These reactions are pivotal for the development of materials with tailored properties (Moszner et al., 1999).
Physical Properties Analysis
The physical properties of cyclohexanamine 2-(phosphonooxy)acrylate and its derivatives, such as solubility, stability in various solvents, and the glass transition temperature of polymers derived from it, are crucial for their application in material science and engineering (Moszner et al., 2001).
Chemical Properties Analysis
The chemical properties of cyclohexanamine 2-(phosphonooxy)acrylate, including its reactivity in polymerization reactions, ability to form hydrogen bonds, and behavior in the presence of catalysts and under different reaction conditions, are documented. These properties define its suitability for various applications, particularly in the development of new materials and compounds with specific functionalities (Moszner et al., 1999).
Scientific Research Applications
1. Dental Adhesive Applications
Cyclohexanamine 2-(phosphonooxy)acrylate and related compounds have been studied for their potential in dental adhesive applications. Novel hydrolysis-stable monomers with phosphoric acid moieties, synthesized via a multi-step process including the Baylis–Hillman reaction and phosphorylation, exhibited promising properties. These monomers demonstrated substantial shear bond strength on enamel and dentin, indicating their potential for dental adhesive compositions (Klee & Lehmann, 2010).
2. Polymer Chemistry
In polymer chemistry, the synthesis and characterization of novel phosphonate-containing polymers have been a focus, with phosphonate monomers like Cyclohexanamine 2-(phosphonooxy)acrylate used in various polymerization techniques. These studies aim to explore the under-researched area of phosphonate polymers, highlighting their potential applications in diverse fields (Dolan et al., 2015).
3. Catalysis and Synthetic Applications
Cyclohexanamine 2-(phosphonooxy)acrylate derivatives have been involved in catalytic processes such as the Michael reaction and Horner–Wadsworth–Emmons reaction, leading to the synthesis of various valuable compounds. These reactions are crucial in the creation of α-methylene-δ-valerolactones, demonstrating the compound's role in synthetic organic chemistry (Krawczyk & Sliwinski, 2003).
4. Drug Delivery Systems
Research into the application of Cyclohexanamine 2-(phosphonooxy)acrylate in drug delivery systems has been explored. Polymers containing phosphonated moieties like this compound are being investigated for their potential in controlled drug delivery, benefiting from their chemical stability compared to traditional (meth)acrylate monomers (Graillot et al., 2013).
Safety And Hazards
Cyclohexanamine 2-(phosphonooxy)acrylate may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
properties
IUPAC Name |
cyclohexanamine;2-phosphonooxyprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCNZDHPABZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35556-70-8, 10526-80-4 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, cyclohexanamine (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35556-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10526-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3065110 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine 2-(phosphonooxy)acrylate | |
CAS RN |
10526-80-4 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phosphonooxy)acrylic acid, compound with cyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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